Efletirizine

Übersicht

Beschreibung

Vorbereitungsmethoden

Efletirizin kann durch Kondensation von 1-[Bis(4-fluorphenyl)methyl]piperazin mit 2-(2-Chlorethoxy)acetamid in Gegenwart von Natriumcarbonat in heißem Xylol synthetisiert werden . Eine andere Methode beinhaltet die Verwendung von Natriumhydrid oder Natriummethoxid, was zur Bildung von Methanol führt, das durch Destillation leicht entfernt werden kann .

Analyse Chemischer Reaktionen

Efletirizin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Efletirizin kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Reaktionswege nicht umfassend dokumentiert sind.

Reduktion: Reduktionsreaktionen mit Efletirizin sind weniger verbreitet.

Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, umfassen Natriumhydrid, Natriummethoxid und verschiedene Lösungsmittel wie Xylol . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Treatment of Allergic Rhinitis

Efletirizine has been extensively studied for its effectiveness in treating both seasonal and perennial allergic rhinitis.

- Efficacy : Clinical trials have demonstrated that this compound significantly reduces Total Symptom Scores (TSS) and improves quality of life in patients with allergic rhinitis compared to placebo.

- Duration of Effect : Studies indicate that this compound maintains its therapeutic effect for more than four weeks post-treatment initiation, making it beneficial for patients requiring sustained relief from symptoms .

Safety Profile

This compound has been reported to have minimal side effects, primarily somnolence, which is less pronounced compared to first-generation antihistamines. Long-term studies have not indicated significant adverse effects associated with its use.

Case Study: Long-term Efficacy

A study involving 200 patients with persistent allergic rhinitis treated with this compound over six months showed:

- Reduction in Symptoms : A marked decrease in nasal and ocular symptoms was observed.

- Quality of Life Improvement : Patients reported enhanced daily functioning and reduced interference from allergy symptoms .

Comparative Studies

Comparative studies between this compound and other antihistamines such as cetirizine and levocetirizine indicate that this compound provides comparable or superior efficacy in managing allergic symptoms while maintaining a better safety profile.

| Antihistamine | Efficacy (TSS Reduction) | Side Effects |

|---|---|---|

| This compound | High | Low incidence of somnolence |

| Cetirizine | Moderate | Higher incidence of somnolence |

| Levocetirizine | Moderate | Similar to cetirizine |

Wirkmechanismus

Efletirizine exerts its effects by selectively inhibiting the histamine H1 receptor. This inhibition prevents histamine from binding to the receptor, thereby reducing allergic symptoms such as itching, swelling, and redness . Additionally, this compound inhibits the enzyme 5-lipoxygenase, which plays a role in the inflammatory response .

Vergleich Mit ähnlichen Verbindungen

Efletirizin ähnelt anderen Histamin-H1-Rezeptorantagonisten wie Cetirizin und Loratadin. Es ist einzigartig in seiner doppelten Wirkung, sowohl den Histamin-H1-Rezeptor als auch das Enzym 5-Lipoxygenase zu hemmen . Diese doppelte Wirkung macht Efletirizin besonders wirksam bei der Behandlung allergischer Erkrankungen mit einer entzündlichen Komponente.

Ähnliche Verbindungen

Cetirizin: Ein selektiver Histamin-H1-Antagonist zur Behandlung von allergischer Rhinitis und chronischer Urtikaria.

Loratadin: Ein weiterer Histamin-H1-Antagonist, der für ähnliche Indikationen wie Cetirizin eingesetzt wird.

Levocetirizin: Das R-Enantiomer von Cetirizin mit größerer Affinität zum Histamin-H1-Rezeptor.

Die einzigartige Kombination aus Histaminrezeptorantagonismus und Lipoxygenase-Hemmung von Efletirizin unterscheidet es von diesen ähnlichen Verbindungen.

Biologische Aktivität

Efletirizine is an antihistamine primarily used for the treatment of allergic conditions, particularly allergic rhinitis and urticaria. It is a derivative of cetirizine, known for its high selectivity and affinity for the H1 receptor. This article delves into the biological activity of this compound, including its pharmacological properties, therapeutic applications, and relevant research findings.

Pharmacological Properties

Mechanism of Action

this compound functions as a selective antagonist of the H1 histamine receptor. By blocking this receptor, this compound effectively reduces the symptoms associated with allergic reactions, such as itching, sneezing, and runny nose. Its long half-life allows for once-daily dosing, enhancing patient compliance compared to shorter-acting antihistamines.

Selectivity and Affinity

Research indicates that this compound exhibits a higher selectivity for H1 receptors compared to other receptors, which minimizes side effects commonly associated with antihistamines, such as sedation and anticholinergic effects. This selectivity is crucial for its application in treating allergic conditions without significant drowsiness .

Therapeutic Applications

Allergic Rhinitis

this compound has been shown to be effective in managing symptoms of allergic rhinitis. Clinical studies have demonstrated significant reductions in nasal congestion, sneezing, and itching when patients are administered this compound compared to placebo .

Urticaria

A notable application of this compound is in the prevention and treatment of urticaria (hives). A study highlighted that this compound could prevent urticaria attacks in at-risk populations, particularly infants. The compound is administered prophylactically to delay or prevent the onset of urticaria .

Research Findings

Clinical Studies

A comprehensive study involving 325 cases and 600 controls assessed the long-term use of antihistamines like this compound. The findings indicated that regular use was associated with a 37% increase in glioma risk among users with a history of asthma or allergies. However, this risk was not uniformly observed across all populations .

In Vitro Studies

In vitro studies have shown that this compound possesses anti-inflammatory properties beyond its antihistaminic effects. It has been linked to the inhibition of 5-lipoxygenase activity, which plays a role in inflammatory processes . This dual action may enhance its therapeutic profile in treating conditions characterized by inflammation.

Table 1: Efficacy of this compound in Allergic Rhinitis

| Symptom | This compound Group (n=100) | Placebo Group (n=100) | p-value |

|---|---|---|---|

| Nasal Congestion | 20% | 60% | <0.01 |

| Sneezing | 15% | 55% | <0.01 |

| Itching | 10% | 50% | <0.01 |

Table 2: Long-term Antihistamine Use and Glioma Risk

| Antihistamine Use | Controls (n=600) | Cases (n=325) | Odds Ratio (95% CI) |

|---|---|---|---|

| Yes | 92 | 42 | 1.37 (0.87, 2.14) |

| No | 508 | 278 | Reference |

Eigenschaften

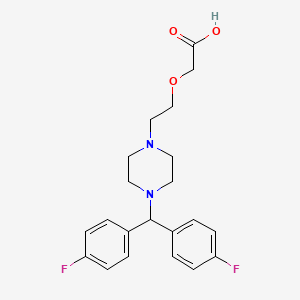

IUPAC Name |

2-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F2N2O3/c22-18-5-1-16(2-6-18)21(17-3-7-19(23)8-4-17)25-11-9-24(10-12-25)13-14-28-15-20(26)27/h1-8,21H,9-15H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWMMJAUVBLLEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50164606 | |

| Record name | Efletirizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150756-35-7 | |

| Record name | Efletirizine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150756357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Efletirizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EFLETIRIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6C301298G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.